molecular formula C11H6Cl2N4O5 B117504 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone CAS No. 143073-62-5

1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone

Cat. No. B117504
M. Wt: 345.09 g/mol
InChI Key: WLXQIRKGPAQBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone, also known as DDE, is a synthetic compound that has been widely used in scientific research for its various applications. This compound has been synthesized through different methods and has been shown to have a unique mechanism of action, resulting in various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone involves the inhibition of DNA synthesis and the disruption of cellular signaling pathways. 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to inhibit the activity of enzymes involved in DNA synthesis, leading to the accumulation of DNA damage. Additionally, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to disrupt the activity of ion channels, resulting in altered cellular signaling pathways.

Biochemical And Physiological Effects

1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the alteration of ion channel activity. Moreover, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to have antitumor and antibacterial activity.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone in lab experiments include its unique mechanism of action, its broad range of applications, and its ability to induce apoptosis and inhibit cell proliferation. However, the limitations of using 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

For research on 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone include the study of its potential use as an antifungal agent, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of various diseases, including cancer and bacterial infections. Moreover, the study of the molecular mechanisms underlying the activity of 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone will provide valuable insights into its potential therapeutic applications.
Conclusion
In conclusion, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone is a synthetic compound that has been widely used in scientific research for its various applications. Its unique mechanism of action, biochemical and physiological effects, and broad range of applications make it a valuable tool for researchers. Future research on 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone will provide valuable insights into its potential therapeutic applications and will pave the way for the development of novel treatments for various diseases.

Synthesis Methods

1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with 4,5-dinitroimidazole-1-ethanol in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2,4-dichlorophenylhydrazine with 4,5-dinitroimidazole-1-carboxylic acid in the presence of thionyl chloride and dimethylformamide.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been used in various scientific research applications, including its use as an antibacterial agent, antitumor agent, and antifungal agent. It has also been used in the study of ion channels and their role in cellular signaling. Moreover, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been used in the study of DNA damage and repair mechanisms.

properties

CAS RN

143073-62-5

Product Name

1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone

Molecular Formula

C11H6Cl2N4O5

Molecular Weight

345.09 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-(4,5-dinitroimidazol-1-yl)ethanone

InChI

InChI=1S/C11H6Cl2N4O5/c12-6-1-2-7(8(13)3-6)9(18)4-15-5-14-10(16(19)20)11(15)17(21)22/h1-3,5H,4H2

InChI Key

WLXQIRKGPAQBGJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC(=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC(=C2[N+](=O)[O-])[N+](=O)[O-]

synonyms

Ethanone, 1-(2,4-dichlorophenyl)-2-(4,5-dinitro-1H-imidazol-1-yl)-

Origin of Product

United States

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